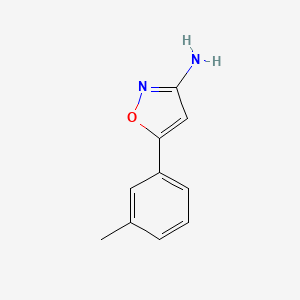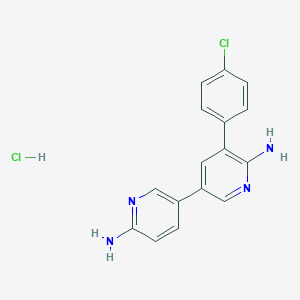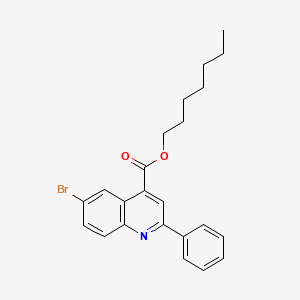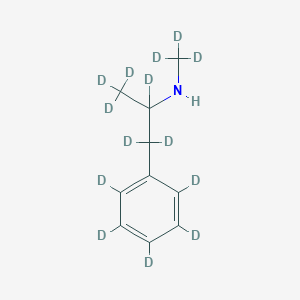
(+/-)-Methamphetamine-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Methamphetamine-d14 is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace hydrogen atoms in the methamphetamine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d14 typically involves the reduction of ephedrine or pseudoephedrine using deuterium gas or deuterated reducing agents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process can be summarized as follows:
Reduction of Ephedrine/Pseudoephedrine: Ephedrine or pseudoephedrine is dissolved in a suitable solvent, such as ethanol or methanol.
Catalytic Hydrogenation: The solution is subjected to catalytic hydrogenation using deuterium gas in the presence of Pd/C.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of ephedrine or pseudoephedrine are reduced using deuterium gas and Pd/C catalysts.
Continuous Flow Reactors: Industrial setups often use continuous flow reactors to ensure consistent production and high yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
(+/-)-Methamphetamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated phenylacetone and other oxidation products.
Reduction: Further reduction can lead to the formation of deuterated amphetamine.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Deuterated Phenylacetone: Formed through oxidation.
Deuterated Amphetamine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
科学的研究の応用
(+/-)-Methamphetamine-d14 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of methamphetamine in the body.
Isotope Tracing: Utilized in isotope tracing studies to understand the distribution and metabolism of methamphetamine.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic fate of methamphetamine.
Neurotoxicity Studies: Used in research to study the neurotoxic effects of methamphetamine and its analogs.
作用機序
(+/-)-Methamphetamine-d14 exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The molecular targets include:
Dopamine Transporter (DAT): Inhibition of DAT increases dopamine levels.
Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
類似化合物との比較
Similar Compounds
Methamphetamine: The non-deuterated form of (+/-)-Methamphetamine-d14.
Amphetamine: A related stimulant with similar effects but different potency and duration of action.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium atoms provide a way to trace the compound’s metabolic pathways and study its pharmacokinetics without altering its pharmacological effects significantly.
特性
CAS番号 |
362044-12-0 |
|---|---|
分子式 |
C10H15N |
分子量 |
163.32 g/mol |
IUPAC名 |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D |
InChIキー |
MYWUZJCMWCOHBA-QUMROUDOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H] |
正規SMILES |
CC(CC1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
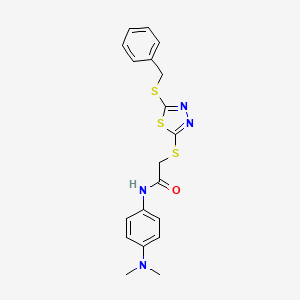

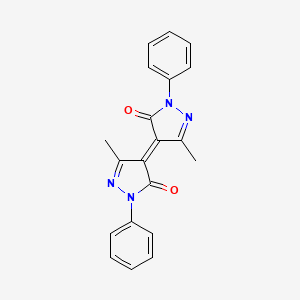
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
